2-Methyl-6-(piperidin-3-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-methyl-6-piperidin-3-ylpyridine |
InChI |
InChI=1S/C11H16N2/c1-9-4-2-6-11(13-9)10-5-3-7-12-8-10/h2,4,6,10,12H,3,5,7-8H2,1H3 |
InChI Key |
RKHGUGOSKDTVKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2CCCNC2 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 2 Methyl 6 Piperidin 3 Yl Pyridine Derivatives
Impact of Substituents on the Pyridine (B92270) Moiety
The pyridine ring serves as a crucial hydrogen bond acceptor and a scaffold for arranging other key pharmacophoric elements. Modifications to this ring, regarding both the type and position of substituents, have profound effects on the compound's potency and selectivity.
The nature and position of substituents on the pyridine ring are critical determinants of biological activity. Studies on various pyridine derivatives have shown that the presence of specific functional groups can enhance or diminish their effects. For instance, the inclusion of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been found to enhance the antiproliferative activity of certain pyridine derivatives. Conversely, bulky groups or halogen atoms on the pyridine ring tend to lead to lower activity.
In the context of nicotinic receptor ligands, research on nicotine (B1678760) analogs, which share a similar pyridine-heterocycle structure, has demonstrated that lipophilic substituents at the 6-position of the pyridine ring can contribute positively to nAChR affinity. However, this is balanced by steric factors, where increasing the size of the substituent leads to a decrease in affinity. For example, a comparison of 6-substituted nicotine analogs showed that while lipophilicity was a contributing factor, a combination of lipophilicity (π) and the steric volume of the substituent was necessary to accurately predict binding affinity.
The electronic properties of the substituents also play a role. The basicity of the pyridine nitrogen can be modulated by substituents, which in turn affects the interaction with the biological target. However, studies have shown that pKa alone does not account for the variation in affinity, indicating a complex interplay of electronic, steric, and lipophilic factors.
| Parent Scaffold | Substituent | Position | Observed Effect on Activity/Affinity | Reference |
|---|---|---|---|---|
| General Pyridine Derivatives | -OMe, -OH, -NH2 | Various | Enhanced antiproliferative activity | |
| General Pyridine Derivatives | Halogens, Bulky Groups | Various | Lower antiproliferative activity | |
| Nicotine | 6-Bromo | 6 | High affinity (Ki = 0.45 nM) | |
| Nicotine | 6-Fluoro | 6 | High affinity (Ki = 0.63 nM) | |
| Nicotine | 6-Methoxy | 6 | Moderate affinity (Ki = 22 nM) |
The methyl group at the C-2 position of the pyridine ring in 2-Methyl-6-(piperidin-3-yl)pyridine is not merely a structural placeholder; it plays a significant role in modulating the compound's biological activity. In the development of inhibitors for salt-inducible kinases
Rationalizing Selectivity and Potency through
The potency and selectivity of this compound derivatives as inhibitors of specific biological targets are intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the key structural motifs that govern their biological activity. These investigations have systematically explored the impact of modifications to both the pyridine and piperidine (B6355638) rings, providing a clear rationale for the observed potency and selectivity profiles.
A significant breakthrough in understanding the SAR of this class of compounds came from the development of dual inhibitors for Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3). acs.org In this context, the this compound scaffold emerged from a scaffold hopping strategy aimed at identifying novel chemotypes with improved potency and selectivity. acs.org
Key insights from these SAR studies are detailed below:
The 2-Methyl Pyridine Moiety: The introduction of a methyl group at the 2-position of the pyridine ring proved to be a critical determinant for enhancing potency. acs.org This was observed during the optimization of a pyridine-based scaffold, where the addition of a methyl group to the pyridine ring resulted in a significant gain of inhibitory activity against SIK2 and SIK3. acs.org This suggests that the methyl group may engage in favorable hydrophobic interactions within the active site of the target kinases.
The following data tables summarize the SAR findings for key derivatives, illustrating the impact of structural modifications on potency and selectivity.
| Compound | Core Scaffold | R1 (Pyridine Position 2) | SIK2 Inhibition | SIK3 Inhibition | Selectivity Profile |
|---|---|---|---|---|---|
| Scaffold A | Pyridine-dihydroisoquinolinone | H | Potent | Potent | Selective vs. SIK1 |
| 21 | Pyridine-dihydroisoquinolinone | CH₃ | More Potent | More Potent | Selective vs. SIK1 |
| 8 (GLPG4970) | Pyridine-dihydroisoquinolinone | NH₂ | Potent | Potent | Selective vs. SIK1 |
| Compound Series | Modification | Observed Effect | Target |
|---|---|---|---|
| 1,6-Naphthyridine Derivatives | Replacement of pyrrolidine (B122466) with piperidine | 3-fold gain of activity | SIK2 |
| N-[omega-(6-methoxynaphthalen-1-yl)alkyl]piperidines | 4-Methyl substitution on piperidine | Most potent ligand (Kᵢ = 0.030 nM) | σ₁ Receptor |
| 3,3-Dimethyl substitution on piperidine | Most selective ligand (680-fold vs σ₂) |
Molecular Pharmacology and Biological Target Interaction Research
Receptor Binding and Functional Assays for 2-Methyl-6-(piperidin-3-yl)pyridine Analogues
The versatility of the this compound framework allows for its adaptation to interact with a variety of receptor systems. The following sections detail the binding and functional characteristics of its analogues at several key receptor families.
G-Protein Coupled Receptor (GPCR) Interactions
Analogues of this compound have demonstrated significant interactions with several G-protein coupled receptors, which are crucial in neurotransmission and other physiological processes.
mGluR5: The metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a target for conditions like anxiety and depression. nih.gov The compound 2-methyl-6-(phenylethynyl)pyridine (MPEP) is a well-known selective noncompetitive antagonist of mGluR5. nih.govnih.gov Research into analogues has explored replacing the alkyne bond with an amide group, leading to the discovery of several novel alkynes and potent amides with comparable affinities to MPEP at mGluR5. nih.gov These antagonists are valuable tools for investigating the role of mGluR5 in central nervous system disorders. nih.gov Studies have shown that MPEP can inhibit the firing rates of inhibitory neurons, which in turn enhances the firing of excitatory neurons. researchgate.net
5-HT1A: The serotonin (B10506) 1A (5-HT1A) receptor is a key target in the development of treatments for anxiety and depression. A search for selective 5-HT1A receptor agonists led to the design of 6-substituted-2-pyridinylmethylamine derivatives. nih.gov Certain analogues, such as (3,4-dichlorophenyl)¿4-[(6-oxazol-5-ylpyridin-2-ylmethylamino)methyl]piperidin-1-yl¿methanone and (3,4-dichlorophenyl)¿4-[(6-azetidinopyridin-2-ylmethylamino)methyl]piperidin-1-yl¿methanone, displayed nanomolar affinity for 5-HT1A binding sites and acted as potent agonists. nih.gov Structure-activity relationship (SAR) studies have emphasized the critical role of the pyridine (B92270) nitrogen and the nature and position of substituents on the pyridine ring for receptor recognition and activation. nih.gov
H3R: The histamine (B1213489) H3 receptor (H3R) is primarily expressed in the central nervous system and is involved in regulating neurotransmitter release. nih.govacs.org Dual-target ligands that interact with both H3R and sigma-1 receptors have been developed from piperidine-based scaffolds. nih.govacs.org The piperidine (B6355638) moiety is a crucial structural feature for this dual activity. nih.govacs.org For instance, the unsubstituted piperidine ring in the basic part of some compounds appears to be highly influential for affinity at the human H3R. acs.org
Ligand-Gated Ion Channel Modulation
The interaction of this compound analogues extends to ligand-gated ion channels, which are critical for rapid synaptic transmission.
P2X7: The P2X7 receptor, an ATP-gated ion channel, plays a role in inflammation and immune responses. nih.govnih.gov Purine-based antagonists for the P2X7 receptor have been synthesized using 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol (B44631) ester as a reactant. Research suggests that the P2X7 receptor is involved in inflammatory processes, such as those seen in silicosis, by modulating inflammatory cell infiltration, collagen deposition, and the secretion of inflammatory mediators. nih.gov
Sigma Receptor Binding Profile
Sigma receptors are a unique class of proteins implicated in various cellular functions and are targets for neuropsychiatric and neurodegenerative diseases.
σ1R and σ2R: The sigma-1 (σ1) and sigma-2 (σ2) receptors have been targeted by derivatives of the this compound scaffold. Dual histamine H3 and sigma-1 receptor ligands have been developed, with the piperidine moiety being a key feature for σ1R affinity. nih.govacs.org Some piperidine derivatives are involved in a critical salt bridge interaction within the σ1R binding pocket. nih.govacs.org In the context of σ2 receptors, a bivalent ligand, MAM03055A, which is a thiourea-linked dimer, has shown high affinity and preference for σ2 receptors over σ1 receptors (σ1 Ki = 3,371 nM; σ2 receptor Ki = 55.9 nM). nih.gov
Enzyme Inhibition Studies of this compound Derivatives
In addition to receptor interactions, analogues of this compound have been investigated for their ability to inhibit various enzymes, highlighting their potential as therapeutic agents.
Cholinesterase Inhibition
Inhibition of cholinesterases is a primary strategy for managing Alzheimer's disease.
AChE and BuChE: Both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have been targets for inhibitors derived from pyridine-containing structures. mdpi.comnih.govnih.gov Studies have identified novel pyridazine-containing compounds as potential dual inhibitors of AChE and BuChE. mdpi.com The inhibitory potency of these compounds varies significantly based on their specific substitutions. mdpi.com Molecular docking studies have been employed to understand the binding modes of these inhibitors within the active sites of both AChE and BuChE. nih.govnih.govnih.gov
Integrase and Kinase Inhibition
The inhibitory activity of this compound derivatives also extends to enzymes crucial for viral replication and cellular signaling.
Integrase: The pyridine moiety is a common feature in many HIV-1 integrase inhibitors. nih.govresearchgate.netmdpi.comdntb.gov.ua Research has focused on the synthesis of pyridine-containing compounds that can effectively inhibit this viral enzyme. nih.govresearchgate.netmdpi.comdntb.gov.ua Structure-activity relationship studies have shown that the inhibitory activity is dependent on the substituents on the pyridine ring. mdpi.com
Kinase: Various kinase enzymes have been targeted by inhibitors incorporating a pyridine structure.
CDK4/6: A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. acs.org
JAK3: A specific inhibitor of Janus kinase 3 (JAK3), PF-06651600, incorporates a 2-methylpiperidin-1-yl moiety and has been evaluated in human clinical studies. acs.org
ALK5: A series of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles have been synthesized and shown to have inhibitory activity against TGF-β type 1 receptor kinase (ALK5). nih.gov One particular compound demonstrated significant ALK5 inhibitory activity with an IC50 value of 4.69 μM. nih.gov
Data Tables
Receptor Binding Affinities (Ki) of Selected Analogues
| Compound/Analogue | Receptor | Ki (nM) | Reference |
| MAM03055A | σ1 | 3,371 | nih.gov |
| MAM03055A | σ2 | 55.9 | nih.gov |
| KSK68 Analogue | hH3R | 2.7 - 69 | acs.org |
| KSK68 Analogue | σ1R | 7.6 | acs.org |
| KSK68 Analogue | σ2R | 27 | acs.org |
Enzyme Inhibitory Concentrations (IC50) of Selected Analogues
| Compound/Analogue | Enzyme | IC50 (µM) | Reference |
| Pyridazine Derivative 3 | BuChE | 0.72 times more effective than donepezil (B133215) (IC50 = 0.41 µM) | mdpi.com |
| Pyridazine Derivative 5 | BuChE | 0.46 times more effective than donepezil (IC50 = 0.41 µM) | mdpi.com |
| 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazole derivative (12k) | ALK5 | 4.69 | nih.gov |
Based on the conducted research, there is no specific scientific literature available for the compound "this compound" that directly addresses the topics outlined in your request. The search results primarily yield information on structurally related but distinct molecules, such as 2-Methyl-6-(phenylethynyl)pyridine (MPEP) and other pyridine or piperidine derivatives.
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Computational Chemistry and Structural Modeling of 2 Methyl 6 Piperidin 3 Yl Pyridine
Molecular Docking and Ligand-Receptor Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This analysis is crucial for understanding the potential biological targets of a compound and the structural basis of its activity.
Prediction of Binding Poses and Orientations
For a molecule like 2-Methyl-6-(piperidin-3-yl)pyridine, a docking study would involve placing the compound into the active site of various target proteins. The piperidine (B6355638) and pyridine (B92270) moieties are common in ligands targeting receptors such as sigma receptors (σR), various kinases, and G-protein coupled receptors. csic.esnih.gov Docking algorithms would generate numerous possible binding poses, scoring them based on factors like binding energy and intermolecular forces. The most favorable poses reveal how the ligand fits within the receptor's binding pocket. For instance, in studies of similar multifunctional pyridines targeting sigma receptors, docking simulations have shown that ligands can adopt distinct orientations, with either the pyridine or the piperidine-associated group positioned near the cell membrane, influencing the binding score. csic.es The final predicted pose is the one with the lowest energy, indicating the most stable ligand-receptor complex. nih.gov
Identification of Key Residues and Interaction Motifs
Once a binding pose is predicted, the specific interactions between the ligand and the amino acid residues of the protein are analyzed. For this compound, several types of interactions would be expected:
Molecular docking studies on related piperidine derivatives have successfully identified these types of interactions, confirming their importance for binding affinity. nih.govnih.gov For example, docking of piperidine-containing compounds into the active site of urease showed the pyridine ring forming π-alkyl interactions with valine and tyrosine residues. nih.gov
The following table illustrates the types of interactions that could be predicted for this compound with a hypothetical receptor active site, based on common findings for analogous compounds.
| Structural Moiety of Ligand | Potential Interaction Type | Example Interacting Amino Acid Residue |
|---|---|---|
| Piperidine NH | Hydrogen Bond (Donor) | Aspartic Acid (Asp), Glutamic Acid (Glu) |
| Pyridine Nitrogen | Hydrogen Bond (Acceptor) | Serine (Ser), Threonine (Thr), Lysine (Lys) |
| Pyridine Ring | π-π Stacking / π-Cation | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
| Methyl Group & Piperidine CH₂ | Hydrophobic / Van der Waals | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |
Quantum Chemical Calculations
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be employed to determine its optimized molecular geometry (bond lengths and angles) and electronic properties. nih.govrsc.org These calculations provide insights into the molecule's stability and the distribution of electron density. The resulting molecular electrostatic potential (MEP) map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting sites of interaction. nih.gov In a typical substituted pyridine, the region around the nitrogen atom is expected to be electron-rich (red on an MEP map), indicating a site for electrophilic attack or hydrogen bond acceptance. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive. For a compound like this compound, FMO analysis would reveal the distribution of these orbitals. DFT studies on similar pyridine derivatives show that the HOMO and LUMO are often localized on the aromatic pyridine ring, indicating that this part of the molecule is central to its electronic activity and potential chemical reactions. nih.gov
The table below shows hypothetical FMO energy values for this compound, based on data from analogous heterocyclic compounds.
| Computational Parameter | Hypothetical Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 | Electron-donating capability |
| LUMO Energy | -1.2 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 | High chemical stability and low reactivity |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological effect. youtube.comnih.gov For this compound, a pharmacophore model would be constructed based on its key chemical features:
This 3D model serves as a template for virtual screening, a process where large databases of chemical compounds are computationally searched to identify other molecules that match the pharmacophore model. nih.govalliedacademies.org This approach is highly effective for discovering new potential lead compounds that may have similar biological activity but different core structures. researchgate.net For instance, a pharmacophore model based on a piperidinyl-pyridine scaffold could be used to screen libraries to find novel inhibitors for targets like kinases or other enzymes. nih.govresearchgate.net
Conformational Analysis and Molecular Dynamics Simulations
No published research data is available for the conformational analysis or molecular dynamics simulations of this compound.
Future Research Directions for 2 Methyl 6 Piperidin 3 Yl Pyridine Chemistry
Exploration of Novel Synthetic Pathways for Complex Analogues
The synthesis of 2-Methyl-6-(piperidin-3-yl)pyridine and its derivatives is a cornerstone for further drug discovery efforts. While existing methods have proven effective, the exploration of novel synthetic pathways is crucial for accessing a wider range of structurally diverse analogues.
Future research in this area should focus on the development of more efficient and stereoselective synthetic routes. For instance, chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, offer a promising avenue for the asymmetric dearomatization of pyridines to produce enantioenriched piperidines. nih.gov This approach could be adapted for the synthesis of chiral this compound analogues, providing access to specific stereoisomers that may exhibit improved potency and selectivity.
Furthermore, the development of one-pot multicomponent reactions for the construction of the substituted pyridine (B92270) core could significantly streamline the synthesis of complex analogues. nih.gov Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully employed for the synthesis of aryl-substituted pyridine analogues and could be further exploited to introduce a variety of substituents onto the pyridine ring. nih.gov A review of recent synthetic approaches to pyridine and its analogues highlights various methods, including Hantzsch-type annulation and Michael addition, which could be adapted for the synthesis of novel derivatives. ijpsonline.com
The table below summarizes various synthetic strategies that could be explored for the synthesis of complex analogues of this compound.
| Synthetic Strategy | Description | Potential Application for this compound Analogues |
| Chemo-enzymatic Dearomatization | Combination of chemical synthesis and biocatalysis for the asymmetric synthesis of piperidines from pyridines. nih.gov | Generation of specific stereoisomers of the piperidine (B6355638) moiety to investigate stereochemistry-activity relationships. |
| Multicomponent Reactions | One-pot reactions combining three or more reactants to form a complex product, increasing efficiency. nih.gov | Rapid synthesis of a diverse library of substituted pyridine analogues for high-throughput screening. |
| Metal-Catalyzed Cross-Coupling | Reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds. nih.gov | Introduction of a wide range of aryl and heteroaryl substituents on the pyridine ring to probe SAR. |
| Intramolecular Cyclization | Formation of the piperidine ring through cyclization of a linear precursor. nih.gov | Access to novel piperidine ring systems with diverse substitution patterns. |
Advanced SAR-Driven Design of Targeted Modulators
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, future SAR studies should be directed towards the design of highly potent and selective modulators of specific biological targets, such as salt-inducible kinases (SIKs).
The initial discovery of GLPG4970, a potent dual SIK2/SIK3 inhibitor, provides a strong foundation for further SAR exploration. acs.orgacs.org In the development of this compound, it was observed that the introduction of a methyl group at the 2-position of the pyridine ring and a piperidine moiety at the 6-position were key for its activity. acs.org
Future research should systematically explore modifications at various positions of the this compound scaffold. This includes:
Substitution on the Piperidine Ring: Investigating the impact of different substituents on the piperidine nitrogen and at other positions on the ring. The replacement of a pyrrolidine (B122466) with a racemic piperidine has been shown to increase activity against SIK2. acs.orgacs.org Further exploration with enantiomerically pure piperidine derivatives is warranted.
Modification of the Pyridine Ring: Introducing a variety of substituents at the remaining open positions of the pyridine ring to modulate electronic properties and steric interactions.
Scaffold Hopping: Replacing the pyridine ring with other heterocyclic systems to explore new chemical space and potentially improve properties such as selectivity and metabolic stability. acs.org
The following table outlines key SAR findings from a study on related SIK inhibitors, which can guide future design strategies for this compound analogues.
| Compound Modification | Effect on Activity | Reference |
| Replacement of pyrrolidine with piperidine | 3-fold increase in SIK2 activity | acs.orgacs.org |
| Introduction of a methyl group at the 2-position of the pyridine ring | Increased potency | acs.org |
| Replacement of benzonitrile (B105546) with a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole group | Strong increase in potency | acs.org |
Integrative Computational and Experimental Approaches in Molecular Discovery
The integration of computational modeling with experimental validation is a powerful strategy to accelerate the drug discovery process. For this compound, a combination of computational and experimental techniques can provide deep insights into its mechanism of action and guide the design of improved analogues.
Computational studies can be employed to:
Predict Binding Modes: Molecular docking studies can predict how this compound and its analogues bind to their target proteins, such as SIKs. This information can explain observed SAR and guide the design of new compounds with enhanced binding affinity. acs.org
Calculate Physicochemical Properties: DFT (Density Functional Theory) calculations can be used to determine electronic properties, such as molecular electrostatic potential (MESP), which can help in understanding the reactivity and interaction of the molecule. nih.gov
Perform Virtual Screening: Large virtual libraries of analogues can be screened computationally to prioritize compounds for synthesis and experimental testing.
Experimental approaches will then be crucial to:
Validate Computational Predictions: Synthesizing and testing the computationally prioritized compounds to confirm their biological activity.
Determine Crystal Structures: X-ray crystallography of the compound in complex with its target protein can provide definitive information about the binding mode and guide further structure-based design.
Assess ADMET Properties: In vitro and in vivo studies are necessary to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of promising compounds. acs.org
The synergy between computational and experimental methods will be instrumental in efficiently navigating the complex chemical space around the this compound scaffold to identify drug candidates with optimal properties.
Development of Chemical Probes for Biological System Interrogation
Chemical probes are essential tools for dissecting complex biological processes. A well-characterized, potent, and selective chemical probe based on the this compound scaffold could be invaluable for studying the physiological and pathological roles of its target proteins, such as SIKs.
The development of such a probe requires:
High Potency and Selectivity: The probe must be highly potent towards its intended target and exhibit minimal off-target effects to ensure that any observed biological response is due to the modulation of the target of interest.
Defined Mechanism of Action: The molecular mechanism by which the probe interacts with its target should be well-understood.
Suitability for In Vitro and In Vivo Studies: The probe should be cell-permeable and possess appropriate pharmacokinetic properties for use in cellular assays and animal models.
Once developed, a this compound-based chemical probe could be utilized to:
Elucidate Signaling Pathways: Investigate the downstream signaling events regulated by the target protein in various cell types.
Identify New Therapeutic Indications: Explore the role of the target in different diseases, potentially uncovering new therapeutic opportunities.
Validate the Target: Confirm that modulation of the target protein leads to a desired therapeutic effect in disease models.
The development of a high-quality chemical probe represents a significant research direction that would not only advance our understanding of the biology of its target but also provide a critical tool for the broader scientific community.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
